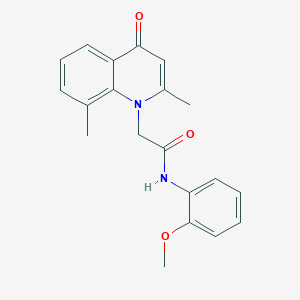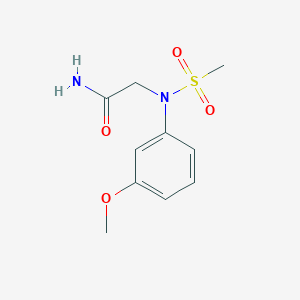![molecular formula C21H19N3O2 B5701716 N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as DPP-IV inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-IV), an enzyme that plays a crucial role in the regulation of glucose metabolism.
Mécanisme D'action
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide. N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide is an enzyme that cleaves incretin hormones such as GLP-1 and GIP, which are released in response to food intake. By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide have been extensively studied in both animal and human studies. The compound has been shown to increase insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of diabetes. In human studies, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potency as a N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide inhibitor. The compound has been shown to be highly effective at inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in both animal and human studies. However, one of the limitations of using N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potential toxicity. The compound has been shown to have toxic effects in some animal studies, particularly at high doses.
Orientations Futures
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more potent and selective N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide inhibitors. Another area of research is the investigation of the long-term effects of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide on glucose metabolism and insulin secretion. Additionally, there is interest in investigating the potential therapeutic applications of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide in other metabolic disorders such as obesity and metabolic syndrome. Overall, the continued research on N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has the potential to lead to the development of new and effective treatments for metabolic disorders.
Méthodes De Synthèse
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-diphenylpropanoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-pyridinecarboximidamide to yield N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide.
Applications De Recherche Scientifique
N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound works by inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(19-13-7-8-14-23-19)24-26-20(25)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYYNJKBAVNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=CC=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=CC=N2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)



![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)
![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)